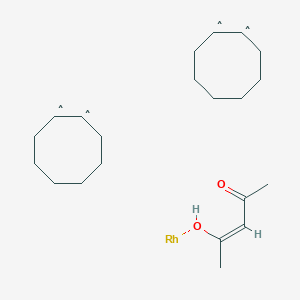

乙酰丙酮双(环辛烯)铑(I)

描述

Acetylacetonatobis(cyclooctene)rhodium(I) is a coordination compound . It is commonly used as a precursor to synthesize mononuclear rhodium complexes . It is also used as a catalyst in asymmetric arylation reactions .

Synthesis Analysis

This compound is commonly used as a precursor to synthesize mononuclear rhodium complexes . It is also used as a catalyst in asymmetric arylation reactions .Molecular Structure Analysis

The molecular formula of Acetylacetonatobis(cyclooctene)rhodium(I) is C21H35O2Rh4 . It has a molecular weight of 422.41 .Chemical Reactions Analysis

Acetylacetonatobis(cyclooctene)rhodium(I) is used in combination with phosphine ligands to catalyze the 1,4-addition of arylboronic acids to α,β-unsaturated carbonyl compounds . It is also a rhodium source for the catalytic addition of arylboronic acids to N-tert-butanesulfinyl imino esters .Physical and Chemical Properties Analysis

Acetylacetonatobis(cyclooctene)rhodium(I) is a yellow powder . It has a melting point of 138-140 °C . The solubility in water and density are not specified in the search results.科学研究应用

1. 光学活性和圆二色性研究

- 铑(I)化合物研究: Kinoshita 等人 (1977) 的研究重点是含有旋光活性反式-环辛烯的铑(I)化合物。他们制备了三种新的铑(I)化合物,包括具有乙酰丙酮的化合物,并研究了它们的吸收和圆二色性光谱。这些研究有助于理解配位烯烃的绝对构型 (Kinoshita 等人,1977)。

2. 络合物的合成和表征

- 亚氨基吡啶铑(I)络合物合成: Kanas 等人 (2008) 的一项研究涉及从 Rh(coe)2(acac) 合成新的亚氨基吡啶铑(I)络合物。这些络合物使用各种物理方法表征,突出了乙酰丙酮铑(I)络合物的多样化学性质和反应性 (Kanas 等人,2008)。

3. 催化和反应机理

- 催化应用: Vu 等人 (2013) 证明了乙酰丙酮(1,5-环辛二烯)铑(I)可用作烯烃氢甲酰化的催化剂前体。该研究强调了这些催化剂在将烯烃转化为相应醛中的高转化率和选择性,展示了此类化合物的催化潜力 (Vu 等人,2013)。

4. 结构和分子研究

- 晶体结构分析: Huq 和 Skapski (1974) 使用 X 射线衍射仪数据改进了乙酰丙酮二羰基铑(I) 的结构。他们的工作提供了对分子结构的详细见解,有助于更深入地了解此类络合物的物理和化学性质 (Huq 和 Skapski,1974)。

安全和危害

作用机制

Target of Action

Acetylacetonatobis(cyclooctene)rhodium(I), also known as CID 11235539, is a coordination compound of rhodium. It is primarily used as a catalyst in various chemical reactions . The primary targets of this compound are the reactant molecules in the chemical reactions it catalyzes.

Mode of Action

As a catalyst, Acetylacetonatobis(cyclooctene)rhodium(I) works by lowering the activation energy of the reaction and providing an alternative reaction pathway. It interacts with the reactant molecules, forming temporary bonds that allow the reaction to proceed more efficiently . The exact nature of these interactions can vary depending on the specific reaction being catalyzed.

Biochemical Pathways

The biochemical pathways affected by Acetylacetonatobis(cyclooctene)rhodium(I) are those of the chemical reactions it catalyzesInstead, it speeds up the reaction rate, allowing the reaction to reach equilibrium more quickly .

Result of Action

The primary result of the action of Acetylacetonatobis(cyclooctene)rhodium(I) is the acceleration of the chemical reactions it catalyzes. By lowering the activation energy and providing an alternative reaction pathway, it allows these reactions to proceed more quickly and efficiently .

属性

InChI |

InChI=1S/2C8H14.C5H8O2.Rh/c2*1-2-4-6-8-7-5-3-1;1-4(6)3-5(2)7;/h2*1-2H,3-8H2;3,6H,1-2H3;/b;;4-3-; | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNMZHAUBWDEWCR-DVACKJPTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C)O.C1CCC[CH][CH]CC1.C1CCC[CH][CH]CC1.[Rh] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)C)/O.C1CCC[CH][CH]CC1.C1CCC[CH][CH]CC1.[Rh] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36O2Rh | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

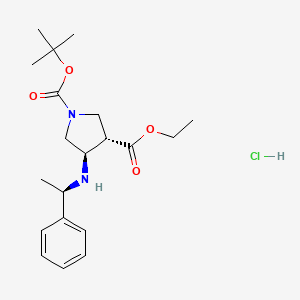

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)amino]methyl}pyridine](/img/structure/B3130957.png)

![N'-[(1E)-(2-chloro-6-fluorophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B3130991.png)